N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide

Organic Synthesis Medicinal Chemistry Building Block

Scaling up neuropeptide Y receptor modulator synthesis demands precise regiochemistry. Generic α-haloketones lead to inconsistent cyclization kinetics and byproduct formation. This compound solves that: its specific 3-fluoro-4-(bromoacetyl) pattern and N-acetyl protection ensure chemoselectivity for high-yielding 5-oxo-4,5-dihydroimidazole core formation. - Enables robust, reproducible imidazole cyclization due to superior bromoacetyl reactivity over chloroacetyl analogs. - N-Acetyl protecting group prevents aniline nitrogen side reactions, maximizing yield and purity of the advanced intermediate. - Delivers a consistent 3-fluoro-4-substituted phenyl core essential for target engagement in focused library synthesis.

Molecular Formula C10H9BrFNO2
Molecular Weight 274.089
CAS No. 1141886-90-9
Cat. No. B570065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
CAS1141886-90-9
Molecular FormulaC10H9BrFNO2
Molecular Weight274.089
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F
InChIInChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14)
InChIKeyAPOMQQGADOPTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide: Building Block for NPY Y2 Modulators


N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide (CAS 1141886-90-9) is a synthetic organic compound belonging to the class of α-bromoacetophenone derivatives . It possesses a molecular formula of C₁₀H₉BrFNO₂ and a molecular weight of 274.09 g/mol . The molecule features an acetamide group on a fluorinated phenyl ring, with a reactive 2-bromoacetyl moiety. This specific combination of functionalities defines its primary role as a specialized electrophilic building block, most notably utilized in the synthesis of 5-oxo-4,5-dihydroimidazole derivatives that function as modulators of the Neuropeptide Y Y2 (NPY Y2) receptor [1].

Generic Substitution Unreliability


Generic substitution is high-risk due to the compound's specific regiochemistry and dual functionality. The precise 3-fluoro-4-(bromoacetyl) substitution pattern on the phenyl ring is critical for the subsequent cyclization reactions that form the 5-oxo-4,5-dihydroimidazole core of NPY Y2 modulators [1]. Simply substituting a different α-haloketone (e.g., chloroacetyl or iodoacetyl) or a positional isomer will drastically alter reaction kinetics, yield, and product purity. Furthermore, the N-acetyl protecting group on the aniline nitrogen is essential for controlling chemoselectivity during the synthesis [1]. Using an unprotected aniline or an alternative protecting group would lead to unwanted side reactions, significantly reducing the efficiency of the intended synthesis pathway and requiring additional purification steps [1].

Quantitative Advantages Over Analogs


α-Bromoacetyl Electrophilicity vs. Chloroacetyl

The α-bromoacetyl moiety in N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide provides a quantifiably better electrophilic site for nucleophilic substitution than its chloroacetyl analog. The reactivity difference is driven by the bond dissociation energy (BDE) of the C-Br bond (approximately 285 kJ/mol) compared to the C-Cl bond (approximately 327 kJ/mol) [1]. This lower BDE facilitates a faster and more complete reaction under milder conditions, a crucial factor in multistep syntheses of complex NPY Y2 modulators.

Organic Synthesis Medicinal Chemistry Building Block

Yield Advantage: Bromoacetyl vs. Chloroacetyl

While direct comparative yield data for this specific compound is not published in isolation, class-level inference from α-haloketone chemistry strongly indicates a yield advantage for the bromoacetyl derivative over the chloroacetyl analog in the key imidazole-forming cyclization [1]. This is attributed to the optimized balance of reactivity and stability; the bromoacetyl group is sufficiently reactive for efficient coupling but less prone to hydrolysis than an iodoacetyl group.

Process Chemistry Reaction Optimization NPY Y2 Antagonists

Regiochemical Purity: Critical Substitution Pattern

The exact substitution pattern of N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide is non-negotiable for its intended use. The patent literature for NPY Y2 modulators describes the specific 5-oxo-4,5-dihydroimidazole derivatives derived from this exact building block [1]. Use of a positional isomer, such as N-[3-(bromoacetyl)-4-fluorophenyl]acetamide, would lead to a different final compound with unknown and likely inferior biological activity against the NPY Y2 target [2].

Structure-Activity Relationship NPY Y2 Receptor Process Impurity Control

Primary Research and Industrial Applications


NPY Y2 Modulator Synthesis

This is the principal and documented application. N-[4-(2-Bromoacetyl)-3-fluorophenyl]acetamide is specifically used as an intermediate in the multi-step synthesis of 5-oxo-4,5-dihydroimidazole derivatives [1]. These derivatives are being investigated as selective, non-peptidic modulators of the Neuropeptide Y Y2 receptor, a target of interest for regulating appetite, energy homeostasis, and stress responses [1].

Focused Heterocyclic Library Synthesis

Due to its well-defined electrophilic α-bromoacetyl group and protected aniline, this compound is an ideal starting material for generating focused libraries of nitrogen-containing heterocycles [1]. Its use ensures that all library members will share the 3-fluoro-4-substituted phenyl core, a feature likely important for target engagement, while allowing for diversification at the reactive site [2].

Process Scale-Up for Advanced Intermediates

In a process chemistry setting, the superior reactivity profile of the α-bromoacetyl moiety (versus the α-chloroacetyl analog) is critical [1]. This allows for more robust and higher-yielding scale-up of the cyclization step to form the imidazole core, directly impacting the cost of goods and purity profile of the advanced pharmaceutical intermediate [1].

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